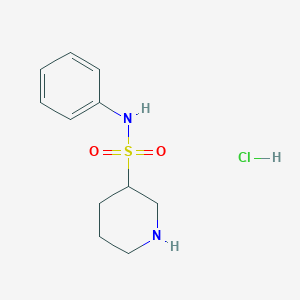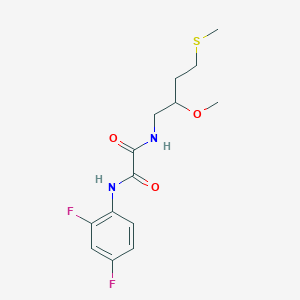
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide, also known as DFB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DFB belongs to a class of compounds called oxamides, which have been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
作用机制
The mechanism of action of N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been implicated in the development of cancer. This compound has also been found to induce apoptosis in breast cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to induce changes in the expression of several genes involved in cell cycle regulation, apoptosis, and DNA damage response. This compound has also been found to inhibit the migration and invasion of breast cancer cells. In addition, this compound has been reported to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. This compound has also been found to be non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
未来方向
There are several future directions for research on N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. One direction is to investigate the potential of this compound as a therapeutic agent for other types of cancer. Another direction is to explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of water-soluble derivatives of this compound may enhance its potential for in vivo applications.
合成方法
The synthesis of N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide involves the reaction of 2,4-difluoroaniline with 2-methoxy-4-methylsulfanylbutylamine in the presence of oxalyl chloride and N,N-dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学研究应用
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to possess antitumor activity, specifically against breast cancer cells. In a study conducted by Zhang et al., this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. This compound was also found to sensitize breast cancer cells to chemotherapy drugs, such as paclitaxel and doxorubicin. This compound has also been found to possess anti-inflammatory activity. In a study conducted by Liu et al., this compound was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This compound has also been reported to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-21-10(5-6-22-2)8-17-13(19)14(20)18-12-4-3-9(15)7-11(12)16/h3-4,7,10H,5-6,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGSKHXQBSEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)
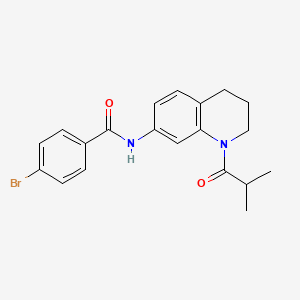
![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)
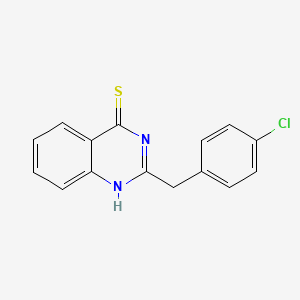
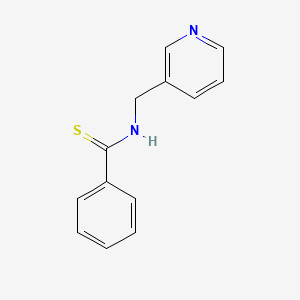

![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)
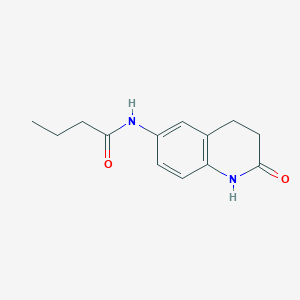

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)
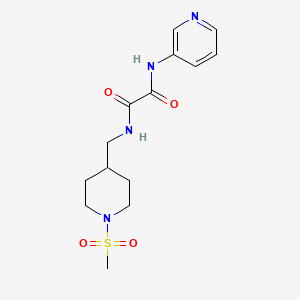
![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)
